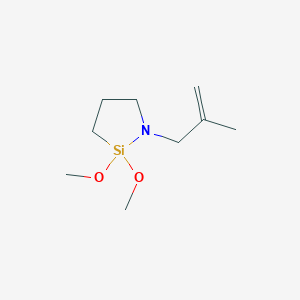![molecular formula C13H14N2Si B14240846 Quinoxaline, 2-[(trimethylsilyl)ethynyl]- CAS No. 189629-50-3](/img/structure/B14240846.png)
Quinoxaline, 2-[(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- is a derivative of quinoxaline, a heterocyclic compound composed of a benzene ring fused with a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing costs and environmental impact. Transition-metal-free catalysis has gained attention as a sustainable approach for synthesizing these compounds . This method reduces the need for expensive and toxic metal catalysts, making the process more eco-friendly.
化学反応の分析
Types of Reactions
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydrogen peroxide (TBHP) for oxidation and sodium borohydride (NaBH4) for reduction . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines .
科学的研究の応用
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Quinoxaline derivatives have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: These compounds are used in the production of dyes, pigments, and optoelectronic materials.
作用機序
The mechanism of action of quinoxaline, 2-[(trimethylsilyl)ethynyl]-, involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
類似化合物との比較
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- can be compared with other quinoxaline derivatives such as:
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity.
Dihydroquinoxalines: These reduced forms of quinoxaline have different electronic properties and reactivity.
Substituted Quinoxalines: Compounds with various substituents (e.g., halogens, alkyl groups) exhibit diverse chemical and biological properties.
特性
CAS番号 |
189629-50-3 |
|---|---|
分子式 |
C13H14N2Si |
分子量 |
226.35 g/mol |
IUPAC名 |
trimethyl(2-quinoxalin-2-ylethynyl)silane |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)9-8-11-10-14-12-6-4-5-7-13(12)15-11/h4-7,10H,1-3H3 |
InChIキー |
VNCUUDZWWXLIKY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


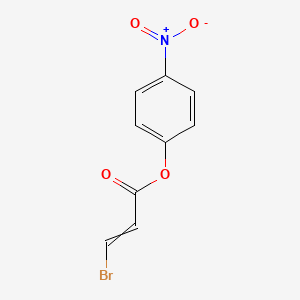

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
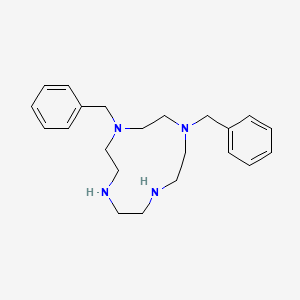
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
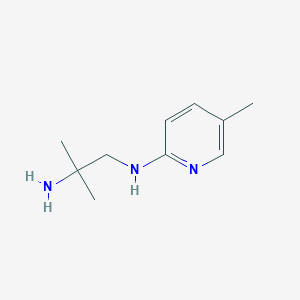
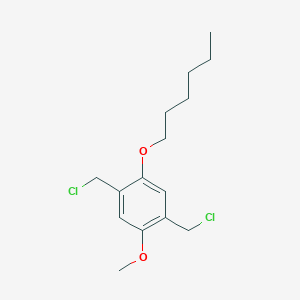

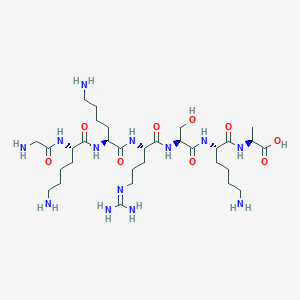
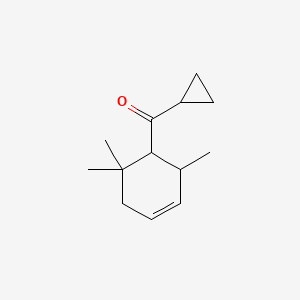
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
